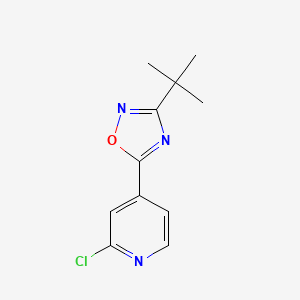

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine

Vue d'ensemble

Description

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with tert-butylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.

Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Anticancer Applications

Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazole can inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study: Anticancer Evaluation

- Objective : Evaluate the cytotoxic effects against various cancer cell lines.

- Method : Compounds were synthesized and tested against multiple cancer cell lines using the National Cancer Institute protocol.

- Findings : A related compound demonstrated significant activity against SNB-19 and NCI-H460 cell lines with a percentage growth inhibition (PGI) of 65.12% and 55.61%, respectively at a concentration of 10 µM .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research into similar oxadiazole derivatives has shown efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

- Objective : Assess the efficacy against common bacterial strains.

- Method : Minimum inhibitory concentration (MIC) tests were performed on Staphylococcus aureus and Escherichia coli.

- Findings : The compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | SNB-19 | PGI = 65.12% | 2023 |

| Anticancer | NCI-H460 | PGI = 55.61% | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Synthesis and Mechanism of Action

The synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine typically involves multi-step reactions starting from commercially available precursors. The oxadiazole ring is formed through cyclization reactions that involve hydrazones or amidoximes.

Mécanisme D'action

The mechanism of action of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring is known for its bioisosteric properties, which can mimic the behavior of other functional groups in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)aniline

- 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzenecarbonitrile

- 3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid

Uniqueness

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine is unique due to the presence of both the oxadiazole and pyridine rings, which confer distinct electronic and steric properties.

Activité Biologique

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound's chemical structure is characterized by the presence of a chloropyridine moiety and an oxadiazole ring, which are known to contribute to its biological properties. The molecular formula is with a molecular weight of 251.72 g/mol .

Biological Activity Overview

Research indicates that derivatives of oxadiazole, including this compound, exhibit a range of biological activities:

Antimicrobial Activity

Oxadiazole derivatives have been reported to possess significant antimicrobial properties. For instance, studies have shown that certain oxadiazole compounds demonstrate potent activity against Mycobacterium tuberculosis (Mtb). In vitro tests indicated that related compounds exhibited inhibition rates of up to 96% against Mtb strains at specific concentrations .

Antitumor Activity

The compound has also been investigated for its antitumor properties. A study on 2-chloropyridine derivatives possessing oxadiazole moieties revealed that some exhibited significant antiproliferative effects against gastric cancer cells (SGC-7901), with one compound showing an IC50 value of 2.3 μM, comparable to established chemotherapeutics .

The mechanisms underlying the biological activities of oxadiazole derivatives often involve interactions with cellular targets such as enzymes and receptors. For example:

- Inhibition of Telomerase : Some studies suggest that oxadiazole-containing compounds can inhibit telomerase activity, which is crucial for cancer cell proliferation.

- Fragment-Based Drug Design : Research utilizing fragment-based approaches has led to the development of new oxadiazole derivatives that act as EthR inhibitors in tuberculosis treatment .

Case Studies and Research Findings

| Study | Compound Tested | Target | Result |

|---|---|---|---|

| Villemagne et al. (2020) | BDM 71,339 | EthR in Mtb | EC = 0.072 μM; enhanced solubility |

| Parikh et al. (2020) | Substituted oxadiazoles | Mtb H37Rv | % Inhibition: 92% (250 μg/mL) |

| Shruthi et al. (2019) | Quinoline-linked oxadiazoles | Mtb H37Rv | MIC = 0.5 μg/mL; active against monoresistant strains |

In Vitro Studies

In vitro studies have confirmed the efficacy of various oxadiazole derivatives against different microbial strains and cancer cell lines. For example:

Propriétés

IUPAC Name |

3-tert-butyl-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c1-11(2,3)10-14-9(16-15-10)7-4-5-13-8(12)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIBJYWBDXROGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.